molecular formula C11H20O4 B1348746 1,7-Diacetoxyheptane CAS No. 52819-34-8

1,7-Diacetoxyheptane

Cat. No.: B1348746
CAS No.: 52819-34-8
M. Wt: 216.27 g/mol
InChI Key: MABSJAOVZMJMDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diacetoxyheptane can be synthesized through the acetylation of 1,7-heptanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,7-Diacetoxyheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Hydrolysis: 1,7-Heptanediol and acetic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 1,7-diacetoxyheptane involves its ability to undergo hydrolysis, oxidation, and reduction reactions, which can modify biological molecules and pathways. The compound can interact with enzymes and other proteins, altering their structure and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

1,7-Diacetoxyheptane can be compared to other diacetate compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain lengths .

Properties

IUPAC Name

7-acetyloxyheptyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABSJAOVZMJMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,7-diacetoxyheptane and its derivatives that make them useful building blocks for dendrimer synthesis?

A1: this compound derivatives, particularly those with a substitution at the 4-position, offer a unique combination of structural features valuable for dendrimer construction [, ]. Firstly, the heptane chain provides a suitable spatial arrangement for branching. Secondly, the 4-position substitution allows for the introduction of various functional groups, such as amines or isocyanates, essential for further dendrimer growth. The acetoxy groups serve as protecting groups for underlying functionalities, such as hydroxyl groups, that can be selectively deprotected and utilized for further reactions in dendrimer synthesis [, ].

Q2: How does the stability of isocyanate groups in compounds like 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane contribute to their use as building blocks?

A2: The presence of acetoxy groups in the molecule, like in 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (7a), contributes to the unexpected stability of the isocyanate moiety []. This stability is crucial for controlled and efficient reactions during dendrimer synthesis. The bulky acetoxy groups likely provide steric hindrance around the isocyanate, preventing unwanted side reactions and allowing for controlled addition of building blocks to the growing dendrimer structure [].

Q3: Why is adamantane often used as a core molecule in dendrimer synthesis utilizing compounds like this compound derivatives?

A3: Adamantane's unique structure with its tetrahedral symmetry makes it an ideal core for building spherical dendritic macromolecules [, ]. This symmetry allows for the attachment of multiple branching units, like those derived from this compound, emanating from a central point, leading to well-defined, three-dimensional dendritic structures [, ].

Q4: What analytical techniques are employed to characterize the dendrimers synthesized using this compound derivatives?

A4: Researchers utilize various spectroscopic methods to characterize the synthesized dendrimers. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the compounds, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns [, ]. These techniques provide crucial information about the size, composition, and structural integrity of the dendrimers.

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